1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea
Overview
Description
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
The compound N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(3-methoxyphenyl)urea is a complex molecule with multiple potential targets. The 2,4-dichlorobenzyl component is known to be a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . This suggests that the compound may target bacterial and viral pathogens.
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its complex structure. The 2,4-dichlorobenzyl component is known to have antiseptic properties, suggesting it may interfere with pathways essential for the survival of bacteria and viruses
Pharmacokinetics
The presence of the 2,4-dichlorobenzyl component suggests that it may be well-absorbed and distributed throughout the body, given its use in oral lozenges . The compound’s metabolism and excretion would likely depend on the specific interactions between its various components and the body’s metabolic enzymes.
Result of Action
The result of the compound’s action would likely be the death of targeted bacteria and viruses, leading to a reduction in infection . Other effects could include interactions with various cellular pathways due to the thiadiazol and urea components, potentially leading to a range of cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the intermediate 2,4-dichlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 3-methoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the dichlorobenzyl group contribute to its antimicrobial and anticancer activities, while the methoxyphenyl group enhances its solubility and bioavailability.
Properties
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S2/c1-25-13-4-2-3-12(8-13)20-15(24)21-16-22-23-17(27-16)26-9-10-5-6-11(18)7-14(10)19/h2-8H,9H2,1H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWLKAIPZZBITB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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